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Compound of Interest

Compound Name: lodoform

Cat. No.: B1672029

Introduction

The synthesis of iodoform (triiodomethane, CHIs) is a classic organic transformation, typically
achieved through the haloform reaction. This reaction involves the exhaustive iodination of a
methyl ketone or a compound that can be oxidized to a methyl ketone (such as acetone,
ethanol, or acetaldehyde) in the presence of a base.[1] The formation of iodoform, a pale
yellow solid, is often used as a qualitative test for the presence of these functional groups.[2]
For researchers, scientists, and drug development professionals, definitive confirmation of the
synthesized product is crucial, necessitating the use of precise analytical techniques.

Spectroscopic analysis provides unambiguous structural confirmation by probing the molecular
vibrations, the chemical environment of nuclei, and the mass-to-charge ratio of the molecule
and its fragments. This guide offers a comparative overview of the key spectroscopic data for
iodoform against a common starting material, acetone, and a potential byproduct,
diiodomethane. Detailed experimental protocols and a logical workflow for synthesis and
analysis are also provided.

Experimental Protocol: Synthesis of lodoform from
Acetone

This protocol outlines a standard laboratory procedure for the synthesis of iodoform via the
haloform reaction.[3][4][5]
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Materials:

Acetone (5 mL)

e lodine (5 g)

e 5% (w/v) aqueous Sodium Hydroxide (NaOH) solution
o Deionized water

» Ethanol (for recrystallization)

e Conical flask (250 mL)

e Buchner funnel and flask

« Filter paper

» Beakers

Procedure:

In a 250 mL conical flask, dissolve 5.0 g of iodine crystals in 5 mL of acetone. Swirl the flask
to ensure complete dissolution.

e Slowly add the 5% NaOH solution dropwise while continuously swirling the flask. Continue
the addition until the brown color of the iodine is discharged, and a pale yellow precipitate of
iodoform begins to form.

» Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.
« Filter the crude iodoform precipitate using a Buchner funnel.

» Wash the crystals on the filter paper with a small amount of cold deionized water to remove
any unreacted NaOH and sodium iodide.

o Press the crystals between sheets of filter paper to partially dry them.
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» For purification, recrystallize the crude iodoform from a minimal amount of hot ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

o Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and allow
them to air dry completely.

o The final product should be a bright yellow crystalline solid with a characteristic antiseptic
odor. The melting point of pure iodoform is 119-121 °C.[3]

Spectroscopic Data for Analysis

The confirmation of the iodoform synthesis relies on comparing the spectroscopic data of the
product with that of the starting materials and potential byproducts. The disappearance of
signals corresponding to the starting material (e.g., acetone) and the appearance of new
signals characteristic of iodoform provide definitive evidence of a successful reaction.
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Detailed Spectroscopic Analysis
'H NMR Spectroscopy

The *H NMR spectrum provides a clear distinction between the product and the starting
material.

e Acetone: Displays a single, sharp peak (singlet) at approximately 2.17 ppm, corresponding
to the six equivalent protons of the two methyl groups.[7]

e lodoform: The spectrum of the purified product should show a complete absence of the
acetone peak and the appearance of a new singlet further downfield at approximately 4.90
ppm.[6] This signal corresponds to the single proton of the iodoform molecule. Its downfield
shift compared to other halomethanes is due to the deshielding effect of the three iodine
atoms.

3C NMR Spectroscopy

13C NMR spectroscopy is particularly useful for confirming the transformation of the carbonyl
group.

e Acetone: The spectrum features two distinct signals: a prominent downfield signal around
206 ppm for the carbonyl carbon and a signal around 30 ppm for the two equivalent methyl
carbons.[2]

» lodoform: A successful reaction is confirmed by the disappearance of both acetone signals.
The iodoform product will show a single carbon signal. Due to the "heavy atom effect" of the
three iodine atoms, this signal is shifted significantly upfield to the negative region of the
spectrum, around -138 ppm (relative to TMS). This pronounced shielding is a characteristic
feature of polyiodinated methanes.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the presence or absence of the carbonyl
functional group.

o Acetone: The most prominent feature in the IR spectrum of acetone is a very strong, sharp
absorption band around 1715 cm~1, which is characteristic of the C=0 stretching vibration.
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e lodoform: In the spectrum of the purified product, this strong carbonyl band must be absent.
The spectrum will instead be dominated by a C-H stretching vibration around 3000 cm~—* and
strong absorptions in the fingerprint region, particularly between 500-600 cm™1,
corresponding to the C-I stretching modes.[3][7]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the product and provides structural
information through its fragmentation pattern.

o Acetone: The mass spectrum shows a molecular ion (M*) peak at m/z 58. The most intense
peak (base peak) is at m/z 43, corresponding to the stable acylium cation ([CHsCO]*).

e lodoform: The spectrum of iodoform will show a molecular ion peak at m/z 394.
Characteristic fragment ions are observed at m/z 267, resulting from the loss of one iodine
atom ([CHI2]*), and a very intense peak at m/z 127, corresponding to the iodine cation ([1]*).

Workflow for Synthesis and Confirmation

The logical progression from synthesis to confirmation is outlined in the following diagram.
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Workflow for lodoform Synthesis and Spectroscopic Confirmation
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Caption: Workflow for lodoform Synthesis and Spectroscopic Confirmation.
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Conclusion

The successful synthesis of iodoform can be unequivocally confirmed through a combination
of spectroscopic techniques. The disappearance of characteristic signals from the starting
material, notably the carbonyl stretch in the IR spectrum and the specific NMR signals of
acetone, coupled with the appearance of new signals corresponding to iodoform, provides a
robust and reliable method for product verification. *H NMR and IR spectroscopy are
particularly powerful for monitoring the reaction progress and confirming the functional group
transformation, while 3C NMR and mass spectrometry offer definitive structural and molecular
weight information. By employing this multi-faceted spectroscopic approach, researchers can
ensure the identity and purity of their synthesized iodoform with high confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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